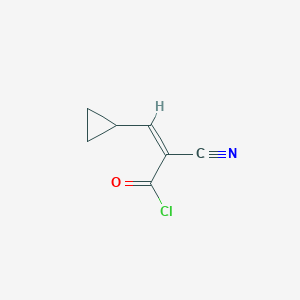
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lewis Acid-Mediated Transformations
Lewis acid-mediated transformations utilizing compounds similar to "(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride" demonstrate their utility in synthesizing complex molecular structures. For instance, trans-2-Aroyl-3-arylcyclopropane-1,1-dicarboxylates, treated with aluminium chloride (AlCl3), undergo ring-opening, fragmentation, recombination, and lactonization to yield highly substituted 2-pyrones. Alternatively, treatment with titanium(IV) chloride (TiCl4) leads to Nazarov cyclization, affording 1-indanones with high diastereoselectivity (Sathishkannan & Srinivasan, 2014).
Diels–Alder Chemistry
The Diels–Alder chemistry of 2-cyanoalk-2-enones showcases a general approach to constructing angularly substituted polycyclic systems. Under zinc chloride catalysis, these enones undergo facile cycloaddition with selected conjugated dienes. Sequential treatment with lithium naphthalenide and an alkylating agent enables the direct replacement of the angular cyano group with an alkyl group, facilitating access to angularly substituted polycyclic systems (Zhu, Shia, & Liu, 2000).
Thermal Decomposition Studies
Investigations into the thermal decomposition of chlorinated organic compounds, including acyl chlorides similar to "this compound," reveal decomposition typically initiated by 1,2-HCl elimination. These studies provide insights into reaction pathways and potential industrial applications for managing or utilizing these compounds (Allen & Russell, 2004).
Novel Acyl Radical Precursors
Aroyl chlorides have been employed as novel acyl radical precursors in visible-light photocatalysis, marking an innovative approach to synthesizing valuable heterocyclic compounds. This method features a redox-neutral mechanism, highlighting the application of similar chlorides in constructing new C–C bonds with mild conditions and convenient operations (Xu et al., 2017).
Synthesis of (Z)-1,3-Enynes and 1,3-Diynes
3,3,3-Trichloropropyl-1-triphenylphosphorane, derived from similar chlorinated compounds, reacts with aldehydes to yield trichloromethylated (Z)-olefins. This process facilitates the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes, showcasing the utility of these compounds in organic synthesis with high yields and stereospecificities (Karatholuvhu & Fuchs, 2004).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-cyclopropylprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)6(4-9)3-5-1-2-5/h3,5H,1-2H2/b6-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSWFYDPFZRMNU-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(C#N)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C(/C#N)\C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)
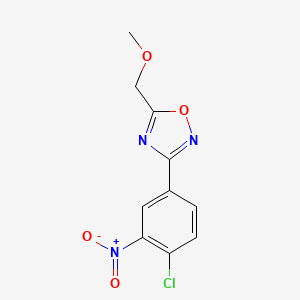
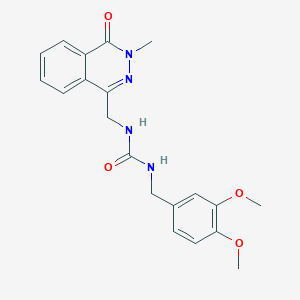
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)
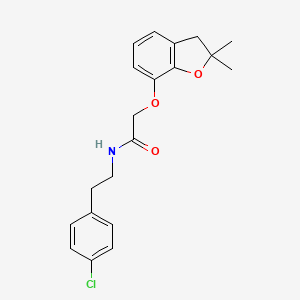


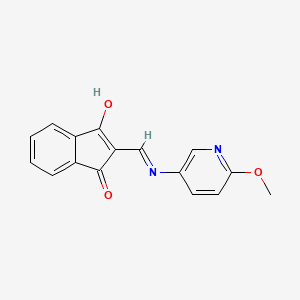
![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)
